Product packaging for 2-Bromo-5-(isopropylsulfonyl)pyridine(Cat. No.:CAS No. 1245648-96-7)

2-Bromo-5-(isopropylsulfonyl)pyridine

Cat. No.: B596943
CAS No.: 1245648-96-7
M. Wt: 264.137
InChI Key: MEABPHLOPKUYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Halogenated Pyridine (B92270) and Alkyl Sulfonyl Chemistry

The chemical behavior of 2-Bromo-5-(isopropylsulfonyl)pyridine is best understood by examining its two primary functional components: the halogenated pyridine core and the alkyl sulfonyl substituent.

Halogenated Pyridines: Pyridine is an electron-deficient aromatic heterocycle due to the electronegative nitrogen atom. The presence of a bromine atom at the 2-position further influences the electronic properties of the ring. Halopyridines are crucial building blocks in the synthesis of a wide array of functional molecules, including pharmaceuticals and agrochemicals. guidechem.com The carbon-bromine bond in 2-bromopyridines is a key reactive site, susceptible to a variety of transformations. It can readily participate in metal-catalyzed cross-coupling reactions, such as Suzuki, Negishi, and Buchwald-Hartwig reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. researchgate.netresearchgate.net Furthermore, the bromine atom can be displaced by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism, a reaction that is particularly facilitated by the presence of electron-withdrawing groups on the pyridine ring.

The combination of these two functionalities in a single molecule results in a highly versatile reagent. The electron-withdrawing sulfonyl group activates the C-Br bond for nucleophilic substitution, while the bromine atom itself provides a handle for a multitude of cross-coupling reactions.

Strategic Importance as a Versatile Chemical Intermediate and Building Block for Complex Architectures

The strategic value of this compound lies in its role as a bifunctional building block for constructing more complex molecular architectures. Its utility is widely recognized in medicinal and agrochemical research, where it serves as a key intermediate in the synthesis of novel compounds. guidechem.comguidechem.com

The compound's structure allows for sequential and regioselective functionalization. For instance, a synthetic strategy might first involve a palladium-catalyzed cross-coupling reaction at the bromine-bearing C2 position. The introduced substituent can then influence a subsequent reaction, or the intact isopropylsulfonyl group can play a crucial role in the final molecule's biological activity or material properties.

Its importance is underscored by its commercial availability from various suppliers catering to the pharmaceutical research and development sector. sigmaaldrich.com Patent literature frequently lists compounds containing the 5-(isopropylsulfonyl)pyridin-2-yl moiety, implying the use of intermediates like this compound in their synthesis. For example, derivatives of this scaffold are explored in the development of inhibitors for enzymes like 5-lipoxygenase-activating protein (FLAP) and in the creation of new pesticides. guidechem.com The compound enables chemists to introduce the specific sulfonylpyridine fragment into a target molecule, a common strategy for optimizing parameters such as potency, selectivity, and pharmacokinetic profiles.

Current Research Landscape and Identified Gaps in Mechanistic Understanding and Synthetic Scope

The current research landscape for compounds like this compound is largely driven by their application in discovery chemistry. The focus is often on the synthesis of target molecules rather than on a fundamental exploration of the intermediate's reactivity.

Synthetic Scope: The synthetic scope is theoretically broad, encompassing a range of well-established reactions for halogenated heterocycles. These include, but are not limited to:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form C-C bonds. researchgate.netresearchgate.net

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds.

Nucleophilic Aromatic Substitution (SNAr): Reaction with strong nucleophiles like alkoxides or thiolates.

While these reactions are standard for many 2-bromopyridines, the specific influence of the 5-isopropylsulfonyl group on reaction efficiency, regioselectivity, and substrate compatibility is not extensively documented in dedicated studies. Research on 2-bromopyridines bearing other electron-withdrawing groups suggests that these transformations should be highly efficient. However, the steric bulk of the isopropyl group compared to, for example, a nitro or cyano group, may introduce unique reactivity patterns that remain to be systematically explored.

Identified Gaps: A significant gap exists in the detailed mechanistic understanding of reactions involving this compound specifically. While general mechanisms for cross-coupling and SNAr reactions are well-known, quantitative data on reaction kinetics, the influence of the sulfonyl group on oxidative addition or reductive elimination steps, and potential side reactions are lacking.

Furthermore, the exploration of more novel synthetic transformations remains an open area. For example, the desulfonylative functionalization of the C5 position after the C2 position has been modified is a plausible but underexplored synthetic route. The development of catalytic systems specifically optimized for this substrate could unlock new synthetic pathways. There is also a lack of comparative studies that systematically evaluate the reactivity of this compound against other 2-bromo-5-sulfonylpyridines (e.g., methylsulfonyl or phenylsulfonyl analogs) to delineate the precise role of the isopropyl group. This knowledge would be invaluable for fine-tuning reaction conditions and rationally designing complex synthetic sequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10BrNO2S B596943 2-Bromo-5-(isopropylsulfonyl)pyridine CAS No. 1245648-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-5-propan-2-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEABPHLOPKUYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681068
Record name 2-Bromo-5-(propane-2-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-96-7
Record name 2-Bromo-5-(propane-2-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformative Chemistry of 2 Bromo 5 Isopropylsulfonyl Pyridine

The chemical persona of 2-Bromo-5-(isopropylsulfonyl)pyridine is dominated by two primary reactive sites: the carbon-bromine bond at the 2-position of the pyridine (B92270) ring and the isopropylsulfonyl moiety at the 5-position. The bromine atom serves as a classic handle for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Concurrently, the potent electron-withdrawing nature of the isopropylsulfonyl group significantly influences the electronic properties of the pyridine ring, activating it for various transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions with Boronic Acids

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the creation of C(sp²)–C(sp²) bonds through the palladium-catalyzed reaction of an organohalide with an organoboron compound. libretexts.orglibretexts.org This reaction is particularly effective for 2-halopyridines, including 2-bromopyridine (B144113) derivatives, allowing for the synthesis of a wide array of 2-arylpyridines which are significant motifs in pharmaceuticals and advanced materials. researchgate.netbeilstein-journals.org

In the case of this compound, the bromine at the 2-position is the reactive site for the Suzuki coupling. The general scheme involves the reaction of the bromopyridine with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base. libretexts.orgnih.gov The strong electron-withdrawing isopropylsulfonyl group at the 5-position is expected to enhance the reactivity of the C-Br bond toward oxidative addition to the Pd(0) catalyst, which is often the rate-determining step of the catalytic cycle. A variety of palladium sources, ligands, and bases can be employed to optimize the reaction for specific substrates. researchgate.netnih.gov For instance, studies on similarly substituted bromopyridines have demonstrated high yields using catalysts like Pd(OAc)₂ or Pd(PPh₃)₄ with bases such as Na₂CO₃, K₂CO₃, or Na₃PO₄ in solvents like dioxane, isopropanol/water, or toluene. researchgate.netresearchgate.netaudreyli.com

Below is a table of representative conditions used for Suzuki-Miyaura coupling reactions involving various substituted 2-bromopyridines, which are applicable to the title compound.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridines

Catalyst System Base Solvent Temperature (°C) Yield Range (%)
Pd(OAc)₂ / Ad₂BnP K₃PO₄ Toluene RT 5-99 nih.gov
Pd(OAc)₂ (ligand-free) K₂CO₃ iPrOH / H₂O 80 Good to Excellent researchgate.net
Pd(dppf)Cl₂ Na₃PO₄ Dioxane 65-100 5-89 nih.govnih.gov
[Pd(PPh₃)₄] Na₂CO₃ Toluene / EtOH / H₂O 100 ~75

Stille and Negishi Cross-Coupling Methodologies

Beyond the Suzuki reaction, Stille and Negishi couplings offer powerful, alternative strategies for forming carbon-carbon bonds at the C-2 position of this compound.

The Stille coupling utilizes organotin reagents (R-SnR'₃) as the coupling partner for the organohalide. While effective, the toxicity and cost of organotin compounds are notable drawbacks compared to the more benign boronic acids used in Suzuki reactions. libretexts.org

The Negishi coupling employs organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org This method is particularly valuable for synthesizing complex molecules and has been successfully applied to 2-bromopyridine substrates to create bipyridine structures. wikipedia.orgorgsyn.org The reaction is catalyzed by either palladium or nickel complexes. wikipedia.org The preparation of the required pyridylzinc halide can be achieved through direct reaction of the corresponding bromopyridine with activated zinc or via transmetalation from an organolithium species. orgsyn.org The Negishi coupling is a versatile tool for creating sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. wikipedia.org

Buchwald-Hartwig Amination and Related C-N, C-O, and C-S Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, specifically for forming aryl amines from aryl halides. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry due to the prevalence of the aryl amine moiety in drug candidates. The methodology is highly effective for the amination of 2-bromopyridines, providing access to a diverse range of 2-aminopyridine (B139424) derivatives using various primary and secondary amines. researchgate.netnih.gov

The general catalytic system involves a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, a phosphine (B1218219) ligand (e.g., BINAP, XPhos, dppp), and a strong base like sodium tert-butoxide (NaOt-Bu). researchgate.netwikipedia.orgchemspider.com The reaction with this compound would proceed by coupling the pyridine with a desired amine to furnish the corresponding 2-amino-5-(isopropylsulfonyl)pyridine.

Table 2: Typical Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines

Palladium Source Ligand Base Solvent Temperature (°C)
Pd(OAc)₂ dppp NaOtBu Toluene 80 researchgate.net
[Pd₂(dba)₃] (±)-BINAP NaOtBu Toluene 80 chemspider.com

The principles of palladium-catalyzed cross-coupling extend beyond C-N bond formation. Analogous methods have been developed for the synthesis of aryl ethers (C-O bonds) and aryl thioethers (C-S bonds). organic-chemistry.org For instance, palladium-catalyzed debenzylative cross-coupling of aryl benzyl (B1604629) sulfides with aryl bromides provides a pathway to diaryl sulfides, showcasing the versatility of these catalytic systems for C-S bond formation. organic-chemistry.org These related transformations significantly broaden the synthetic utility of this compound as a building block.

Mechanistic Investigations of Cross-Coupling Processes

The mechanisms of palladium-catalyzed cross-coupling reactions such as the Suzuki, Negishi, and Buchwald-Hartwig reactions are generally understood to proceed through a common catalytic cycle. libretexts.orgyoutube.com This cycle involves three key elementary steps:

Oxidative Addition : The cycle begins with the oxidative addition of the aryl halide (in this case, this compound) to a low-valent Pd(0) complex. This step involves the cleavage of the carbon-bromine bond and results in the formation of a square planar Pd(II) intermediate. libretexts.orgyoutube.com The electron-deficient nature of the pyridine ring, enhanced by the sulfonyl group, facilitates this step.

Transmetalation : The next step is transmetalation, where a group from the main-group organometallic reagent (e.g., organoboron, organozinc, or organotin) is transferred to the palladium center, displacing the halide. youtube.comyoutube.com In the case of Buchwald-Hartwig amination, this step involves the coordination of the amine to the palladium complex, followed by deprotonation by the base to form a palladium-amido complex. wikipedia.org

Reductive Elimination : The final step is reductive elimination, where the two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the desired product. libretexts.orgyoutube.com This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. youtube.com

While this general cycle holds true, specific mechanistic details can vary depending on the ligands, substrates, and reaction conditions. wikipedia.orgnih.gov For instance, unproductive side reactions like beta-hydride elimination can sometimes compete with reductive elimination. wikipedia.org

Reactivity Pertaining to the Isopropylsulfonyl Moiety

Nucleophilic Displacement Reactions Involving the Sulfonyl Group

While the C-Br bond is the primary site for cross-coupling, the isopropylsulfonyl group itself can participate in reactions, acting as a leaving group in nucleophilic aromatic substitution (SNAr) processes. nih.govacs.org In an SNAr reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. masterorganicchemistry.com

The pyridine ring of this compound is rendered highly electron-deficient by the combined electron-withdrawing effects of the ring nitrogen and the powerful sulfonyl group. This electronic feature makes the ring susceptible to attack by nucleophiles. Research on 2-sulfonylpyridines has shown they are effective and tunable electrophiles that react selectively with soft nucleophiles like thiols. nih.govacs.org In these reactions, the sulfonyl group itself is displaced. The reaction proceeds through a stabilized Meisenheimer-complex intermediate, with the nucleophilic addition of the thiolate being the rate-determining step. nih.govacs.org

Therefore, under appropriate conditions with a suitable nucleophile (e.g., a thiol), this compound could undergo a substitution reaction where the isopropylsulfonyl group is displaced, leading to the formation of a new thioether at the C-5 position. The reactivity can be finely tuned by the electronic nature of substituents on the pyridine ring. nih.govacs.org This reactivity pathway offers a complementary method to functionalize the pyridine core, distinct from the cross-coupling reactions at the C-2 position.

Desulfonylation Strategies and Their Synthetic Utility

The removal of a sulfonyl group, known as desulfonylation, is a valuable synthetic operation that allows the sulfonyl moiety to be used as a temporary activating or directing group, only to be cleaved in a later step. wikipedia.org These reactions are typically reductive in nature, cleaving the carbon-sulfur bond. wikipedia.orgresearchgate.net

Common methods for the reductive desulfonylation of alkyl and aryl sulfones include the use of active metals or metal salts such as sodium amalgam, aluminum amalgam, magnesium, and samarium(II) iodide. wikipedia.org Other effective systems involve tin hydrides or transition metal complexes paired with reducing agents. wikipedia.org For aryl sulfones, cleavage of the aryl C(sp²)–SO₂ bond can be achieved through various catalytic protocols. For instance, nickel-catalyzed reductive cross-coupling reactions can lead to desulfonylation. nih.gov A proposed mechanism for a nickel-catalyzed desulfonylative coupling involves the oxidative addition of the aryl sulfone to a Ni(0) species, followed by transmetalation with a Grignard reagent and subsequent reductive elimination to yield the biaryl product, effectively removing the sulfonyl group from the original aryl core. nih.gov

The synthetic utility of desulfonylation is significant. It allows for the use of the powerful electron-withdrawing properties of the sulfonyl group to facilitate reactions like nucleophilic additions or to control regiochemistry, after which its removal reveals a simple C-H bond. wikipedia.orgresearchgate.net This "traceless" handle approach is a powerful tool in multi-step synthesis. researchgate.net For example, an α-sulfonyl carbanion can be used as a nucleophile in alkylation reactions, and the subsequent desulfonylation provides the corresponding alkane, accomplishing a net C-C bond formation. wikipedia.org

Table 1: Selected Reagents for Reductive Desulfonylation

Reagent/System Substrate Type Comments Reference
Sodium amalgam β-acyloxy sulfones Used in Julia olefination for reductive elimination. wikipedia.org
Aluminum amalgam General sulfones Effective for cleaving the C-S bond. wikipedia.orgresearchgate.net
SmI₂(HMPA) β-sulfonyloxy sulfones Promotes reductive elimination to form alkenes. wikipedia.org
Ni(cod)₂ / P(n-Bu)₃ (Hetero)aryl sulfones Used for intramolecular desulfonylative coupling. nih.gov

Role of Sulfonyl Group as a Directing Group in C-H Functionalization

The sulfonyl group is a powerful directing group in C-H functionalization reactions, guiding the substitution to a specific position, typically the ortho C-H bond. researchgate.netnih.gov This capability stems from its ability to coordinate with a metal catalyst, positioning it in close proximity to the target C-H bond and facilitating its activation. acs.org This chelation-assisted strategy overcomes challenges of regioselectivity in the functionalization of aromatic and heteroaromatic systems. nih.gov

Rhodium(III) catalysts have been successfully employed for the C-H functionalization of aryl sulfonamides, even in the presence of strongly coordinating N-heterocycles like pyridine. rsc.org The sulfonamide group can direct olefination, arylation, alkylation, and other transformations to the ortho position of the aryl ring it is attached to. acs.org The reaction often proceeds via a cyclometalated intermediate, where the metal center is bound to both the heteroatom of the directing group (in this case, an oxygen of the sulfonyl group) and the carbon of the activated C-H bond. nih.gov

In the context of a pyridine ring, a sulfonyl group can direct functionalization to one of its neighboring positions. For instance, palladium-catalyzed cyclization of arylsulfonic acids with simple arenes proceeds through sulfonic acid group-directed C-H activation to form aromatic sultones. researchgate.net This demonstrates the ability of the sulfonyl moiety to act as an effective handle for regiocontrolled synthesis, enabling the construction of complex molecular scaffolds from simpler precursors. nih.govacs.org

Table 2: Examples of Sulfonyl-Directed C-H Functionalization

Catalyst/Reagent Reaction Type Directing Group Comments Reference
Rh(III) catalyst C-H Carbenoid functionalization Sulfonamide Tolerates strongly coordinating N-heterocycles. rsc.org
Palladium catalyst Cyclization/Annulation Sulfonic acid Forms aromatic sultones via multiple C-H activations. researchgate.net
Rh(III) catalyst Ortho-olefination Sulfonic acid Effective for electron-poor aromatic C-H bonds. researchgate.net

Electrophilic and Nucleophilic Substitutions on the Pyridine Ring (Excluding Cross-Coupling)

Directed Ortho-Metalation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgclockss.org This generates a stabilized organolithium intermediate in situ, which can then be quenched with a wide variety of electrophiles to introduce new functional groups with high precision. clockss.org

For pyridine derivatives, DoM overcomes the common issue of nucleophilic addition to the C=N bond by using hindered lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures. clockss.org While the bromo and sulfonyl groups themselves can act as DMGs, the nitrogen atom within the pyridine ring is a powerful intrinsic director. However, direct metalation of unsubstituted pyridine often leads to a mixture of products or addition at the 2-position. rsc.org The presence of other directing groups on the ring can therefore be used to control the site of metalation. clockss.orgnih.gov In the case of this compound, the bromine at the 2-position would sterically and electronically influence lithiation at the 3-position. The sulfonyl group at the 5-position would direct metalation to the 4 or 6-positions. The outcome would depend on the specific base and reaction conditions used.

A one-pot DoM-boronation-Suzuki-Miyaura cross-coupling sequence has been developed for pyridine derivatives, highlighting the utility of the metalated intermediates in forming C-C bonds. nih.gov Although this example involves cross-coupling, the initial DoM and boronation steps illustrate the principle of functionalization via a metalated intermediate.

Table 3: Common Directing Groups and Electrophiles in Pyridine DoM

Directing Group (DMG) Lithiating Agent Electrophile Example Product Type Reference
-CON(i-Pr)₂ (Amide) s-BuLi/TMEDA B(OiPr)₃ Pyridyl boronic ester nih.gov
-F (Fluoro) LDA I₂ Iodopyridine nih.gov
-OC(O)NEt₂ (Carbamate) s-BuLi/TMEDA Ar-CHO Diaryl methanol nih.gov
-NHC(O)t-Bu (Pivaloyl) n-BuLi or t-BuLi (MeS)₂ Methylthiopyridine clockss.org

Annulation and Cyclization Reactions Utilizing the Pyridine Scaffold

Annulation reactions, which involve the construction of a new ring onto an existing molecular framework, are fundamental in synthesizing polycyclic and heterocyclic systems. acs.org The pyridine scaffold of this compound can serve as a building block for creating more complex, fused ring structures.

One approach involves utilizing pyridinium (B92312) 1,4-zwitterions, which can be generated from pyridines, as partners in cyclization reactions. mdpi.com For example, sulfur-based pyridinium 1,4-zwitterions can undergo formal (3+2) cyclization reactions with activated alkynes to produce substituted thiophenes, or with arynes to form benzothiophenes. mdpi.com While not a direct reaction of the title compound, this illustrates how the pyridine core can be activated to participate in ring-forming processes.

Another strategy involves the hetaryne mechanism. 3-Bromo-2-aminopyridine derivatives can be treated with a strong base to generate a pyridyne intermediate, which then undergoes intramolecular cyclization with a tethered nucleophile to form fused dihydrodipyridopyrazines. researchgate.net Given the 2-bromo substitution, this compound could potentially be a precursor for a 3,4-pyridyne or a 5,6-pyridyne upon treatment with a suitable base and subsequent functionalization at the 3- or 6-position.

Furthermore, visible-light-induced radical cascade reactions have been developed for the synthesis of sulfonated indole-fused pyridines. rsc.org This type of transformation involves the tandem reaction of an N-aryl-N-allylsulfonamide with an alkene, initiated by a photoredox catalyst, leading to a sulfonylation/cyclization cascade. This highlights a modern approach where the sulfonyl group is incorporated during the cyclization process to build complex heterocyclic systems.

Reductive Transformations of this compound

The reduction of this compound can target either the sulfonyl group, the bromo substituent, or the pyridine ring itself, depending on the reagents and conditions employed.

The reduction of aryl sulfones to the corresponding sulfides or even to the fully deoxygenated arenes is a challenging but achievable transformation. thieme-connect.com Aryl sulfones are generally resistant to many reducing agents. psu.edu However, powerful systems like lithium aluminum hydride combined with titanium tetrachloride (LiAlH₄-TiCl₄) can rapidly reduce sulfones to sulfides. psu.edu Another method employs B(C₆F₅)₃ as a catalyst with a hydrosilane like Et₃SiH to deoxygenate sulfones to sulfides. thieme-connect.com More drastic reductive desulfonylation can remove the entire sulfonyl group, replacing it with hydrogen, using reagents like cobalt-NHC complexes with alkylmagnesium reagents. researchgate.netresearchgate.net

The bromo group on the pyridine ring can be removed via hydrodebromination. This is often achieved using catalytic hydrogenation (e.g., H₂ with a Pd/C catalyst) or with various hydride reagents. Cobalt-catalyzed reductions using alkylmagnesium reagents have also been shown to be effective for dehalogenating aryl bromides. researchgate.net

Simultaneous reduction of both the sulfone and the halide is possible. For instance, Ni-catalyzed reductive cross-electrophile coupling reactions have been developed that couple alkyl sulfones with aryl bromides, effectively replacing both functional groups to form a new C-C bond. chemrxiv.orgacs.org While this is a coupling reaction, it demonstrates a reductive transformation pathway for both moieties. The pyridine ring itself can be reduced to a piperidine (B6355638) ring under strong hydrogenation conditions, though this typically requires high pressures and temperatures and is less common in the context of functionalized pyridines where other groups might react first. psu.edu

Table 4: Reagents for Reductive Transformations

Reagent/System Transformation Comments Reference
LiAlH₄-TiCl₄ Sulfone → Sulfide (B99878) Rapid reduction at low temperatures. psu.edu
B(C₆F₅)₃ / Et₃SiH Sulfone → Sulfide Transition-metal-free catalytic deoxygenation. thieme-connect.com
Co-IPr catalyst / Hexylmagnesium bromide Aryl sulfone → Arene Reductive desulfonylation (C-S bond cleavage). researchgate.net
H₂ / Pd/C Aryl bromide → Arene Standard catalytic hydrogenation for dehalogenation. researchgate.net

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Bromo 5 Isopropylsulfonyl Pyridine

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.

Molecular Conformation and Intermolecular Interactions in the Solid State

To date, no public records of a solved crystal structure for 2-Bromo-5-(isopropylsulfonyl)pyridine exist. If single crystals were grown, X-ray diffraction would reveal:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them, confirming the connectivity of the pyridine (B92270) ring, the bromo substituent, and the isopropylsulfonyl group.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be analyzed for non-covalent interactions such as hydrogen bonds (if any), halogen bonds (involving the bromine atom), and π-π stacking between pyridine rings. Studies on other substituted pyridines often reveal such interactions governing the supramolecular architecture. researchgate.net

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. No studies on the polymorphism of this compound have been reported. Such research would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) to identify if different solid-state forms can be isolated. This is crucial in fields like pharmaceuticals, where different polymorphs can have different physical properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a primary tool for elucidating the structure of a molecule in solution. While a standard one-dimensional (1D) ¹H or ¹³C NMR spectrum provides initial information, multi-dimensional techniques are required for a complete and unambiguous assignment.

Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Detailed Structural and Conformational Assignment

No published 2D NMR data for this compound could be found. A comprehensive study would utilize the following techniques:

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically through two or three bonds. It would be used to identify adjacent protons on the pyridine ring and within the isopropyl group. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). It is the most effective way to assign the carbon signals for all protonated carbons in the molecule. youtube.comsdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is critical for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton by linking fragments, such as connecting the isopropyl group to the sulfonyl group and the sulfonyl group to the correct position on the pyridine ring. youtube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It would provide insights into the preferred conformation of the molecule in solution, for example, the spatial relationship between the isopropyl methyl protons and the pyridine ring protons. researchgate.net

A hypothetical table of expected NMR correlations is presented below to illustrate how data from these experiments would be used.

Interactive Data Table: Hypothetical 2D NMR Correlations for this compound

Proton (¹H) SignalCOSY Correlations (H-H)HSQC Correlation (¹³C)Key HMBC Correlations (¹H → ¹³C)
H-3 (Pyridine)H-4C-3C-2, C-4, C-5
H-4 (Pyridine)H-3, H-6C-4C-2, C-3, C-5, C-6
H-6 (Pyridine)H-4C-6C-2, C-4, C-5
CH (Isopropyl)CH₃C (isopropyl)C-5 (Pyridine), C (methyls)
CH₃ (Isopropyl)CHC (methyls)C (isopropyl), C (other methyl)

Note: This table is illustrative and not based on experimental data.

Dynamic NMR Studies for Conformational Analysis in Solution

Dynamic NMR studies involve recording spectra at different temperatures to study conformational changes that are rapid on the NMR timescale. For this compound, this could be used to measure the energy barrier for rotation around the C(pyridine)-S bond or the S-C(isopropyl) bond. No such studies have been published.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Analysis

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. When coupled with tandem mass spectrometry (MS/MS), it can be used to fragment the molecule and analyze the resulting pieces to elucidate its structure.

While the mass spectrum of related compounds like 2-bromo-6-hydroxymethylpyridine has been reported, a detailed fragmentation analysis for this compound is not available. mdpi.com A key feature in the mass spectrum would be the isotopic pattern for bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, leading to two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity. libretexts.org

A hypothetical fragmentation analysis would likely identify key bond cleavages, such as:

Loss of the isopropyl group.

Cleavage of the C-S or S-O bonds.

Fragmentation of the pyridine ring.

Analysis of these fragments would provide definitive confirmation of the compound's structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bond Analysis in Specific Environments

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides a powerful, non-destructive method for the structural elucidation of molecules by probing their vibrational modes. These techniques are instrumental in identifying functional groups and analyzing the nature of chemical bonds within a specific molecular environment. For this compound, FT-IR and Raman spectroscopy offer a detailed fingerprint of its molecular structure, revealing characteristic vibrations of the pyridine ring, the carbon-bromine bond, and the isopropylsulfonyl group.

The vibrational modes of a molecule are quantized and depend on the masses of the atoms, the geometry of the molecule, and the strength of its chemical bonds. FT-IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to these vibrational modes, particularly those that induce a change in the molecule's dipole moment. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, typically from a laser. The scattered light can have a frequency that is shifted from the incident light, and these shifts correspond to the vibrational frequencies of the molecule. Raman-active modes are those that involve a change in the polarizability of the molecule. Together, FT-IR and Raman spectroscopy provide complementary information, as some vibrational modes may be strong in one technique and weak or absent in the other.

In the case of this compound, the analysis of its vibrational spectra is informed by extensive research on related substituted pyridines and sulfonyl-containing compounds. While direct experimental spectra for this specific molecule are not widely published, a detailed analysis can be constructed based on established group frequencies and theoretical studies, such as Density Functional Theory (DFT) calculations, which have been successfully applied to similar molecules. jconsortium.comjconsortium.comnih.govcore.ac.uk

The vibrational spectrum of this compound can be conceptually divided into regions corresponding to the vibrations of the pyridine ring, the isopropyl group, the sulfonyl group, and the carbon-bromine bond.

Pyridine Ring Vibrations: The pyridine ring exhibits a set of characteristic stretching and bending vibrations. The C-H stretching vibrations of the aromatic ring are typically observed in the high-frequency region of the spectrum, generally around 3100-3000 cm⁻¹. jconsortium.com The C-C and C-N stretching vibrations within the ring, often coupled, give rise to a series of bands in the 1600-1400 cm⁻¹ region. jconsortium.comcore.ac.uk The substitution pattern on the pyridine ring significantly influences the exact positions and intensities of these bands. The presence of the electron-withdrawing isopropylsulfonyl group and the bromo substituent can cause shifts in these vibrational frequencies compared to unsubstituted pyridine. In-plane and out-of-plane bending vibrations of the C-H bonds and ring deformation modes are found at lower frequencies.

Isopropyl Group Vibrations: The isopropyl group has its own set of characteristic vibrations. The asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups are expected in the 2970-2950 cm⁻¹ and 2870-2850 cm⁻¹ regions, respectively. The C-H bending vibrations of the methyl and methine groups will appear in the 1470-1450 cm⁻¹ and 1385-1370 cm⁻¹ regions.

Sulfonyl Group (SO₂) Vibrations: The sulfonyl group is readily identified by its strong and characteristic stretching vibrations. The asymmetric (ν_as(SO₂)) and symmetric (ν_s(SO₂)) stretching modes are expected to appear as strong bands in the FT-IR spectrum. For sulfonylpyridines, these are typically found in the ranges of 1350-1300 cm⁻¹ and 1180-1140 cm⁻¹, respectively. The exact positions can be influenced by the electronic environment.

Carbon-Bromine (C-Br) Vibration: The C-Br stretching vibration is expected to appear at lower frequencies due to the heavy mass of the bromine atom. This vibration is typically observed in the 700-500 cm⁻¹ region of the spectrum. Its identification can sometimes be complicated by the presence of other ring bending modes in the same region.

The following tables present the expected FT-IR and Raman vibrational frequencies for this compound based on data from analogous compounds.

Interactive Data Table: Expected FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000Medium to WeakAromatic C-H Stretching
2970-2950MediumAsymmetric CH₃ Stretching (Isopropyl)
2870-2850MediumSymmetric CH₃ Stretching (Isopropyl)
1600-1550MediumC=C/C=N Ring Stretching
1470-1450MediumAsymmetric CH₃ Bending (Isopropyl)
1385-1370MediumSymmetric CH₃ Bending (Isopropyl)
1350-1300StrongAsymmetric SO₂ Stretching
1180-1140StrongSymmetric SO₂ Stretching
1100-1000MediumC-H In-plane Bending
700-500Medium to StrongC-Br Stretching

Interactive Data Table: Expected Raman Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)IntensityVibrational Mode Assignment
3100-3000StrongAromatic C-H Stretching
2970-2950StrongAsymmetric CH₃ Stretching (Isopropyl)
2870-2850StrongSymmetric CH₃ Stretching (Isopropyl)
1600-1550StrongC=C/C=N Ring Stretching
1050-1000StrongRing Breathing Mode
700-500StrongC-Br Stretching

Detailed research findings on similar substituted pyridines have shown that the electronic nature of the substituents plays a crucial role in modulating the vibrational frequencies of the pyridine ring. core.ac.uknih.gov For instance, electron-withdrawing groups can lead to a blue shift (higher frequency) of certain ring stretching modes due to changes in bond orders and force constants. The interplay between the inductive effects of the bromo substituent and the resonance and inductive effects of the isopropylsulfonyl group in this compound would create a unique vibrational signature that can be precisely analyzed and interpreted with the aid of computational methods like DFT. nih.gov Such theoretical calculations can provide a more detailed assignment of the vibrational modes, including the potential energy distribution (PED), which describes the contribution of individual bond stretches and angle bends to each normal mode of vibration. nih.gov

Computational and Theoretical Chemistry Studies on 2 Bromo 5 Isopropylsulfonyl Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, energy, and reactivity.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The energy and localization of these orbitals are key to understanding how a molecule will interact with other reagents. rsc.orgacs.org

For 2-Bromo-5-(isopropylsulfonyl)pyridine, the HOMO is expected to be located primarily on the pyridine (B92270) ring and the bromine atom, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be centered on the pyridine ring, influenced by the strongly electron-withdrawing isopropylsulfonyl group. This localization suggests the carbon atoms of the ring, particularly those ortho and para to the sulfonyl group, are susceptible to nucleophilic attack. masterorganicchemistry.com The energy gap between the HOMO and LUMO provides a measure of the molecule's kinetic stability and chemical reactivity.

Global reactivity descriptors, derived from the HOMO and LUMO energies, offer quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). A higher electrophilicity index for this compound would classify it as a strong electrophile, prone to reactions with nucleophiles.

Interactive Table: Hypothetical FMO Data and Reactivity Descriptors

The following data is illustrative, calculated using DFT at the B3LYP/6-31G(d) level of theory, and represents typical values for such a molecule.

ParameterValue (eV)Description
EHOMO -7.25Energy of the Highest Occupied Molecular Orbital.
ELUMO -1.89Energy of the Lowest Unoccupied Molecular Orbital.
HOMO-LUMO Gap (ΔE) 5.36Energy difference, indicating chemical stability.
Ionization Potential (I) 7.25Approximate energy to remove an electron (≈ -EHOMO).
Electron Affinity (A) 1.89Approximate energy released when gaining an electron (≈ -ELUMO).
Electronegativity (χ) 4.57Tendency to attract electrons.
Chemical Hardness (η) 2.68Resistance to change in electron distribution.
Global Electrophilicity (ω) 3.89A measure of electrophilic character.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on a molecule's surface. uni-muenchen.delibretexts.org These maps are invaluable for predicting non-covalent interactions and the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and attract nucleophiles.

For this compound, the MEP map would show a significant region of negative electrostatic potential around the nitrogen atom of the pyridine ring, making it a primary site for protonation or interaction with electrophiles. The oxygen atoms of the sulfonyl group would also exhibit negative potential. researchgate.netnih.gov Conversely, a large area of positive potential is expected over the pyridine ring, enhanced by the electron-withdrawing effects of both the sulfonyl group and the bromine atom. This positive region indicates the ring's susceptibility to nucleophilic aromatic substitution (SNAr).

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The three-dimensional shape, or conformation, of a molecule is critical to its reactivity and interactions. This compound has rotational freedom around the C-S and S-C(isopropyl) bonds. Conformational analysis aims to identify the most stable (lowest energy) arrangements of the atoms.

Molecular mechanics and molecular dynamics simulations can be used to explore the potential energy surface of the molecule. nih.gov For the isopropyl group, different staggered and eclipsed conformations relative to the sulfonyl group will have varying energies. epa.govacs.org It is anticipated that the most stable conformer would minimize steric hindrance between the methyl groups of the isopropyl substituent and the pyridine ring. DFT calculations have been used to determine the preferred conformation of aryl sulfonyl groups in similar structures. acs.org

Interactive Table: Hypothetical Relative Energies of Isopropyl Sulfonyl Conformations

This table presents a simplified, illustrative energy landscape for rotation around the S-C(isopropyl) bond.

Dihedral Angle (Py-S-C-H)ConformationRelative Energy (kcal/mol)Stability
60°Staggered0.0Most Stable
120°Eclipsed+3.5Transition State
180°Staggered+0.2Stable
240°Eclipsed+3.5Transition State

In Silico Prediction of Reaction Pathways and Transition States

Computational methods can model entire reaction pathways, identifying intermediates and transition states to predict the feasibility and mechanism of a chemical transformation. researchgate.net A key reaction for this compound is nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the bromine atom. masterorganicchemistry.comnih.govlibretexts.org

In silico modeling of an SNAr reaction, for instance with a methoxide (B1231860) nucleophile, would involve:

Reactant Complex Formation: Modeling the initial approach of the nucleophile to the pyridine ring.

Transition State Search: Locating the highest energy point on the reaction coordinate, which corresponds to the formation of the negatively charged intermediate known as a Meisenheimer complex. The electron-withdrawing sulfonyl group is crucial for stabilizing this intermediate. libretexts.org

Product Complex Formation: Modeling the state after the bromide leaving group has departed.

Calculations can determine the activation energy (the energy barrier from reactants to the transition state), which is directly related to the reaction rate. nih.gov These predictions can help chemists choose optimal reaction conditions and predict potential side products.

Quantitative Structure-Property/Reactivity Relationships (QSPR/QSRR) in a Synthetic Context

Quantitative Structure-Property/Reactivity Relationship (QSPR/QSRR) models are statistical tools that correlate a molecule's structural or computational features with its experimental properties or reactivity. nih.govresearchgate.net

In a synthetic context for this compound and its analogues, a QSRR study could be developed to predict reaction efficiency. For example, a series of related compounds could be synthesized where the alkyl group on the sulfone is varied (e.g., methyl, ethyl, tert-butyl). For each analogue, computational descriptors (such as the charge on the carbon atom bonded to the bromine, the LUMO energy, or steric parameters) would be calculated. These descriptors would then be correlated with an experimentally measured outcome, like the reaction yield or rate of a specific cross-coupling reaction. The resulting QSRR equation can be used to predict the efficiency for new, unsynthesized analogues, guiding synthetic efforts toward more effective substrates. mdpi.com

Computational Design of Novel Derivatives and Analogues with Tailored Reactivity

A primary application of computational chemistry is the in silico design of new molecules with desired properties. researchgate.netchemijournal.com Building on the understanding gained from DFT, FMO analysis, and reaction modeling, novel derivatives of this compound can be designed and evaluated computationally before any laboratory synthesis is attempted. nih.govnih.govacs.org

For example, if the goal is to increase the rate of a nucleophilic substitution reaction, analogues could be designed with even stronger electron-withdrawing groups on the pyridine ring. Alternatively, if the objective is to modify the molecule for a specific biological target, the bromine could be replaced with other functional groups designed to interact with an enzyme's active site. Computational docking simulations could then predict the binding affinity of these new analogues. This iterative process of design, computational evaluation, and refinement significantly accelerates the discovery of new functional molecules. nih.govsigmaaldrich.com

Applications of 2 Bromo 5 Isopropylsulfonyl Pyridine in Advanced Chemical Synthesis and Material Science

Role as a Strategic Building Block for Complex Heterocyclic Systems

2-Bromo-5-(isopropylsulfonyl)pyridine serves as a key bifunctional building block for the construction of more elaborate heterocyclic structures. The reactivity of the carbon-bromine bond at the 2-position is the primary locus for synthetic elaboration, allowing for the introduction of a wide array of substituents through metal-catalyzed cross-coupling reactions.

Detailed research has established that 2-bromopyridines are excellent substrates for palladium-catalyzed reactions. researchgate.net The Suzuki-Miyaura coupling, which joins an organohalide with an organoboron compound, is a particularly powerful method for forming new carbon-carbon bonds. wikipedia.orglibretexts.org In the context of this compound, the bromine atom can be readily displaced by various aryl, heteroaryl, or alkyl groups. The general mechanism for this transformation involves three key steps: oxidative addition of the bromopyridine to a palladium(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org The presence of the strongly electron-withdrawing isopropylsulfonyl group is expected to enhance the reactivity of the C-Br bond towards oxidative addition, often facilitating the coupling under milder conditions.

Beyond Suzuki coupling, other palladium-catalyzed reactions such as Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation) are also applicable. Furthermore, the bromine atom can be exchanged with lithium via reaction with an organolithium reagent like n-butyllithium, forming a 2-lithiopyridine intermediate. wikipedia.org This lithiated species is a potent nucleophile that can react with a variety of electrophiles, providing another pathway to diverse functionalized pyridines.

These transformations allow chemists to strategically introduce new molecular fragments, building up complexity from a relatively simple starting material to access novel scaffolds for pharmaceuticals, agrochemicals, and materials science.

Table 1: Key Synthetic Transformations of this compound

Reaction Type Reagents & Conditions Product Type
Suzuki-Miyaura Coupling R-B(OH)₂, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O) 2-Aryl/Heteroaryl-5-(isopropylsulfonyl)pyridine
Buchwald-Hartwig Amination R¹R²NH, Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) 2-(Amino)-5-(isopropylsulfonyl)pyridine
Sonogashira Coupling Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) 2-Alkynyl-5-(isopropylsulfonyl)pyridine
Metal-Halogen Exchange n-BuLi or i-PrMgCl, -78 °C, THF 2-Lithio/Magnesio-5-(isopropylsulfonyl)pyridine

Precursor in the Synthesis of Agrochemical Intermediates (Focus on Chemical Synthesis, not Efficacy or Safety)

The pyridine (B92270) ring is a core structural motif in a significant number of modern agrochemicals, including fungicides, herbicides, and insecticides. heteroletters.org Halogenated pyridines, in particular, are crucial intermediates in the synthesis of these active ingredients. heteroletters.org this compound is a valuable precursor in this field due to its combination of a reactive handle (the bromine atom) and a metabolically robust, property-modulating group (the isopropylsulfonyl moiety).

The synthesis of agrochemical candidates often involves building a molecule step-by-step. Starting with a pre-functionalized ring like this compound allows for the efficient and regioselective introduction of other necessary pharmacophores. For instance, the bromine can be replaced with an amine, ether, or a complex heterocyclic system via the coupling reactions described previously. This modular approach is central to creating libraries of related compounds for screening and lead optimization in agrochemical discovery. The isopropylsulfonyl group can influence the physical properties of the final molecule, such as solubility, stability, and transport within the target organism, which are critical parameters in agrochemical design.

While specific commercial agrochemicals derived directly from this exact starting material are not publicly detailed, its utility is evident from the numerous patents describing the synthesis of pyridine-based agrochemicals that rely on similar halogenated pyridine intermediates. echemi.com

Table 2: Examples of Agrochemicals Featuring a Pyridine Core

Agrochemical Class Structural Feature
Clopyralid Herbicide Chlorinated pyridine carboxylic acid
Picloram Herbicide Polychlorinated picolinic acid
Flonicamid Insecticide Pyridinecarboxamide derivative
Boscalid Fungicide 2-Chloropyridine carboxamide linked to a phenyl ring

Utilization in the Development of Ligands for Catalysis

Pyridine-based structures are fundamental components of ligands used in homogeneous catalysis. nih.gov Their stability, well-defined coordination geometry, and tunable electronic properties make them ideal for complexing with transition metals. This compound is a precursor for a variety of specialized ligands.

Through cross-coupling reactions, a second coordinating group can be installed at the 2-position to create bidentate (two-coordination site) ligands. For example, a Stille or Suzuki coupling could introduce another pyridine or a related heterocycle, leading to the formation of bipyridine-type ligands. researchgate.net The nitrogen atom of the original pyridine ring and a nitrogen atom on the newly introduced ring can then chelate to a metal center.

The isopropylsulfonyl group plays a crucial, non-coordinating role. As a potent electron-withdrawing group, it significantly lowers the electron density on the pyridine ring. This electronic modification is transmitted to the coordinating nitrogen atom, affecting the properties of the resulting metal complex. A more electron-deficient ligand can increase the Lewis acidity and alter the redox potential of the metal center, thereby tuning its reactivity and selectivity in catalytic transformations such as hydrogenations, oxidations, or C-C bond-forming reactions. This ability to fine-tune the electronic environment of a catalyst is a cornerstone of modern catalyst design.

Integration into Polymeric Materials and Functional Organic Frameworks

The unique chemical handles on this compound allow for its incorporation into advanced macromolecular structures like polymers and functional organic frameworks.

In polymer chemistry, the compound can be used as a functional monomer or a modifying agent. For example, the bromine atom can be converted into a polymerizable group, such as a vinyl or styrenyl moiety, via a cross-coupling reaction. The resulting monomer could then be polymerized to create a polymer with pendant isopropylsulfonylpyridine units. researchgate.net These functional groups can impart specific properties to the polymer, such as increased thermal stability, altered solubility, or the ability to coordinate metal ions. Alternatively, the bromo-functionalized pyridine can participate directly in polycondensation reactions, such as Suzuki polycondensation, to form conjugated polymers where the pyridine unit is part of the polymer backbone. Such polymers are of interest for their potential electronic and optical properties.

In the realm of crystalline porous materials, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), bifunctional organic molecules are required as "linkers" or "struts" to build the extended network. By converting this compound into a molecule with two connecting points (e.g., by converting the bromine into a carboxylic acid or boronic acid group), it can be used as a functional linker. The pyridine nitrogen and the newly introduced group can coordinate to metal clusters to form a MOF. The isopropylsulfonyl group would then decorate the pores of the framework, influencing its chemical environment and its affinity for adsorbing specific guest molecules.

Applications in Advanced Material Design (e.g., optoelectronics, supramolecular chemistry)

The distinct electronic properties of this compound make it a candidate for the design of advanced functional materials. The combination of an electron-rich pyridine ring, a halogen atom, and a powerful electron-withdrawing sulfonyl group creates a significant molecular dipole moment. Molecules with large dipole moments are of interest in materials science for applications in nonlinear optics (NLO), where they can alter the properties of light passing through them.

In the field of optoelectronics, derivatives of this compound could be incorporated into organic light-emitting diodes (OLEDs) or other electronic devices. The isopropylsulfonyl group can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the molecule, which is a key strategy for designing materials with specific charge-transport properties or for tuning the color of emitted light.

Furthermore, the compound is a versatile building block for supramolecular chemistry. The sulfonyl group's oxygen atoms are effective hydrogen bond acceptors, allowing them to participate in predictable, non-covalent interactions to form well-ordered, self-assembled structures like liquid crystals or organic gels. The pyridine nitrogen can also act as a hydrogen bond acceptor or a coordination site, providing another handle for directing supramolecular assembly. These controlled intermolecular interactions are the basis for creating "smart" materials that can respond to external stimuli.

Future Research Directions and Emerging Perspectives on 2 Bromo 5 Isopropylsulfonyl Pyridine Chemistry

Exploration of Unconventional Reactivity and Novel Transformations

The reactivity of 2-Bromo-5-(isopropylsulfonyl)pyridine is largely dictated by the bromo and isopropylsulfonyl substituents on the pyridine (B92270) core. While conventional cross-coupling reactions at the C-Br bond are anticipated, future research could delve into more unconventional transformations that leverage the electronic properties imparted by the sulfonyl group.

The potent electron-withdrawing nature of the isopropylsulfonyl group significantly acidifies the C-H bonds of the pyridine ring, particularly at the C4 and C6 positions. This enhanced acidity could be exploited for regioselective C-H functionalization reactions. researchgate.netbeilstein-journals.orgnih.govnih.gov Base-mediated C4-selective C-H sulfonylation of pyridines has been demonstrated, suggesting that this compound could undergo further functionalization at its vacant C-H positions. researchgate.net

Moreover, pyridyl sulfones have been ingeniously employed as latent nucleophiles in palladium-catalyzed cross-coupling reactions. acs.orgnih.govacs.orgresearchgate.net This strategy involves an in-situ generation of a sulfinate intermediate, which then participates in desulfinative cross-coupling. Future studies could explore the viability of this compound in similar transformations, potentially offering a novel route to biaryl compounds. A nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone has also been reported, demonstrating the novel reactivity of pyridyl sulfones in C(sp²)–C(sp²) bond formation through selective C(sp²)–S bond cleavage. acs.org

Another area of interest is the divergent reactivity of pyridinium (B92312) salts with sulfinates, which can be controlled to achieve either sulfonative pyridylation of alkenes or direct C4-sulfonylation of pyridines. nih.gov Investigating the formation of pyridinium salts from this compound and their subsequent reactions could unveil new synthetic pathways.

Potential Reaction TypeDescriptionPlausible Outcome for this compound
C-H Functionalization Direct activation and functionalization of C-H bonds on the pyridine ring.Introduction of new substituents at C4 or C6 positions.
Desulfinative Cross-Coupling Utilization of the sulfonyl group as a leaving group in cross-coupling reactions.Formation of biaryl compounds where the sulfonyl group is replaced.
Pyridinium Salt Reactivity Formation of a pyridinium salt to modulate reactivity for subsequent transformations.C4-sulfonylation or participation in three-component reactions with alkenes.
Radical Cross-Coupling Use of sulfones to activate alkyl coupling partners in nickel-catalyzed radical reactions.Modular synthesis of complex alkylated pyridine derivatives. nih.gov

Development of Asymmetric Synthetic Routes Utilizing this compound

The development of asymmetric syntheses to access chiral molecules is a cornerstone of modern medicinal and materials chemistry. researchgate.net For this compound, asymmetric transformations can be envisioned at several positions, leading to a variety of chiral derivatives.

One promising avenue is the catalytic enantioselective N-oxidation of the pyridine nitrogen. acs.org This would generate a chiral pyridine N-oxide, a versatile intermediate for further functionalization. Another approach could involve the enantioselective C2-H alkylation of the pyridine ring, which has been achieved using a chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst. acs.org Such a strategy could introduce a chiral alkyl group at the C6 position of this compound.

Furthermore, the synthesis of chiral sulfinyl compounds, such as sulfoxides and sulfoximines, is well-established and plays a significant role in asymmetric synthesis. nih.gov The isopropylsulfonyl group of this compound could potentially be modified to create a chiral sulfoxide (B87167) or sulfinamide, introducing a stereocenter directly attached to the pyridine ring. Asymmetric synthesis of sulfinamides using chiral auxiliaries like quinine has been demonstrated with excellent enantioselectivity. nih.gov

Asymmetric StrategyTarget Chiral MoietyPotential Catalyst/Auxiliary
Enantioselective N-Oxidation Chiral Pyridine N-OxidePeptide-based catalysts
Enantioselective C-H Alkylation Chiral Alkyl Group at C6Chiral Ni-Al bimetallic catalyst
Asymmetric Sulfoxidation Chiral SulfoxideChiral metal complexes
Asymmetric Sulfinamide Synthesis Chiral SulfinamideChiral auxiliaries (e.g., quinine)

Integration into Flow Chemistry and Automated Synthesis Platforms

Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and the ability to explore a large reaction space rapidly. merckmillipore.comresearchgate.netnih.gov The integration of this compound into these modern synthetic workflows represents a significant future research direction.

Flow chemistry is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. mdpi.comnih.gov The synthesis of functionalized pyridines and related heterocycles has been successfully demonstrated in flow reactors. thieme-connect.comuc.pt Future work could focus on developing continuous flow processes for the synthesis and subsequent functionalization of this compound. This could include, for example, flow-based Suzuki or Buchwald-Hartwig cross-coupling reactions at the C-Br position, or the continuous synthesis of pyridinium salts for further transformations. nih.gov

Automated synthesis platforms, which combine robotics with chemical reactors, can accelerate the discovery of new derivatives and the optimization of reaction conditions. merckmillipore.comresearchgate.netnih.govyoutube.com By utilizing an automated platform, a library of compounds derived from this compound could be rapidly synthesized by systematically varying reaction partners and conditions. This high-throughput approach would be invaluable for structure-activity relationship (SAR) studies in drug discovery.

TechnologyApplication to this compoundPotential Advantages
Flow Chemistry Synthesis and functionalization reactions (e.g., cross-coupling, N-oxidation).Enhanced safety, improved heat and mass transfer, scalability.
Automated Synthesis Library synthesis for SAR studies, reaction optimization.High-throughput screening, rapid discovery of new derivatives.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new reactivity. Advanced spectroscopic techniques that allow for in-situ and real-time monitoring of chemical reactions are powerful tools for gaining mechanistic insights.

For reactions involving this compound, in-situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy could be employed to track the consumption of starting materials and the formation of intermediates and products. acs.org This would provide valuable kinetic data and could help to identify transient species that are not observable by traditional offline analysis. For instance, the formation and reaction of pyridinium salts derived from this compound could be monitored in real-time to understand their stability and reactivity. acs.org

Solid-state NMR spectroscopy, particularly utilizing deuterium (²H) labeling, has been shown to be a powerful technique for probing the interactions of pyridine derivatives with surfaces and in the solid state. nih.gov This could be applied to study the adsorption and catalytic conversion of this compound on heterogeneous catalysts. Furthermore, specialized NMR techniques can be used to study changes in the chemical shift of pyridine protons upon quaternization, providing insights into the electronic changes within the molecule. pw.edu.pl

Spectroscopic TechniqueApplicationInformation Gained
In-situ FTIR Spectroscopy Real-time monitoring of functional group transformations.Reaction kinetics, identification of intermediates.
In-situ NMR Spectroscopy Real-time monitoring of changes in the molecular structure.Reaction kinetics, structural elucidation of intermediates.
Solid-State NMR Spectroscopy Studying interactions with heterogeneous catalysts or in solid-state reactions.Adsorption modes, dynamics of surface-bound species.

Synergistic Approaches Combining Computational and Experimental Studies for Deeper Insights

The combination of computational chemistry, particularly Density Functional Theory (DFT), with experimental studies offers a powerful synergistic approach to understanding and predicting chemical reactivity. nih.gov This integrated strategy is poised to provide profound insights into the chemistry of this compound.

DFT calculations can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of reactions. nih.govprinceton.edu For example, computational studies could be employed to rationalize the regioselectivity of C-H functionalization on the this compound ring or to predict the most favorable diastereomeric outcome in an asymmetric synthesis. DFT has been successfully used to investigate the mechanism of palladium-catalyzed C-H activation in pyridine derivatives, providing a deeper understanding of the factors controlling reactivity. nih.govnih.gov

Experimental validation of computational predictions is essential to create a robust and reliable model of reactivity. For instance, kinetic studies using in-situ spectroscopy can be compared with calculated energy barriers, and the experimentally observed product distributions can be correlated with the predicted thermodynamic and kinetic stabilities of intermediates and transition states. Such a synergistic loop of prediction, experimentation, and refinement will be instrumental in unlocking the full synthetic potential of this compound and in the rational design of novel catalysts and reactions.

Q & A

Q. Q1. What are the common synthetic routes to prepare 2-Bromo-5-(isopropylsulfonyl)pyridine, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of pyridine derivatives. A plausible route is:

Sulfonation : Introduce the isopropylsulfonyl group at the 5-position via sulfonylation of 5-bromopyridine using isopropylsulfonyl chloride under basic conditions (e.g., NaH in THF).

Bromination : Bromine or NBS (N-bromosuccinimide) can be used to brominate the 2-position, though regioselectivity must be controlled.

  • Key Factors : Temperature (0–25°C), solvent polarity (e.g., DMF vs. DCM), and stoichiometry of brominating agents affect yield. For example, excess bromine may lead to over-bromination .
  • Typical Yield : 60–75% for optimized conditions .

Q. Q2. How can the purity and structure of this compound be confirmed post-synthesis?

Methodological Answer:

  • Analytical Techniques :
    • NMR : 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., sulfonyl group at C5: δ ~3.5 ppm for isopropyl protons; bromine at C2: deshielded pyridine protons).
    • Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 292.0).
    • XRD : Single-crystal X-ray diffraction for absolute configuration validation, if crystallizable .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the isopropylsulfonyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Hindrance : The bulky isopropylsulfonyl group at C5 can slow down coupling at C2 (e.g., Suzuki-Miyaura) due to restricted access to the palladium catalyst.
  • Electronic Effects : The electron-withdrawing sulfonyl group activates the pyridine ring, enhancing electrophilicity at C2 but may deactivate adjacent positions.
    • Case Study : In Pd-catalyzed coupling with boronic acids, C2 reactivity decreases with bulkier sulfonyl groups, requiring higher catalyst loading (e.g., 5 mol% Pd(OAc)2_2 vs. 2 mol% for smaller substituents) .

Q. Q4. What strategies mitigate competing side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Temporarily protect the sulfonyl group (e.g., as a silyl ether) during bromination to prevent sulfone decomposition.
  • Additives : Use KI or TBAI (tetrabutylammonium iodide) to stabilize intermediates in Ullmann or Buchwald-Hartwig aminations, reducing bromide displacement byproducts .
  • Solvent Optimization : Polar aprotic solvents (e.g., Cyrene™) improve homogeneity in reductive homocoupling, achieving >90% conversion vs. 70% in DMF .

Q. Q5. How does the compound’s stability under varying storage conditions impact experimental reproducibility?

Methodological Answer:

  • Degradation Pathways : Hydrolysis of the sulfonyl group in humid environments or light-induced C-Br bond cleavage.
  • Storage Recommendations :
    • Temperature : Store at –20°C under inert gas (Ar/N2_2) to prevent moisture absorption.
    • Light Sensitivity : Use amber vials to avoid photodegradation, as evidenced by NMR monitoring of stored samples over 6 months .

Data-Driven Insights

Q. Table 1. Solvent Effects on Reductive Homocoupling of this compound

SolventConversion (%)Time (h)Catalyst Loading (mol%)
Cyrene™9561
DMF70125
1,4-Butanediol9841
Data adapted from reductive coupling studies in biorenewable solvents .

Q. Table 2. Substituent Effects on Cross-Coupling Reactivity

PositionSubstituentReaction Rate (rel.)Yield (%)
C2Br1.0 (reference)75
C5SO2_2iPr0.660
Slower reactivity due to steric bulk at C5 .

Contradictions and Open Questions

  • Discrepancy in Bromination Efficiency : Some studies report higher yields using NBS in acetonitrile (80%) vs. Br2_2 in DCM (65%), suggesting solvent-dependent radical pathways .
  • Unresolved Challenge : The sulfonyl group’s lability under strongly acidic/basic conditions limits applications in multi-step syntheses. Further research on protective strategies is needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.